molecular formula C8H14O3 B14515628 Cyclohept-2-en-1-ol;formic acid CAS No. 63446-73-1

Cyclohept-2-en-1-ol;formic acid

Cat. No.: B14515628
CAS No.: 63446-73-1
M. Wt: 158.19 g/mol
InChI Key: OBLSFSGLMKVBJH-UHFFFAOYSA-N
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Description

Cyclohept-2-en-1-ol is a seven-membered cyclic alcohol containing a double bond at the 2-position. Its structure (C₇H₁₂O) confers unique steric and electronic properties, influencing reactivity and stability.

Formic acid (HCOOH) is the simplest carboxylic acid, characterized by a single carbon atom bonded to a hydroxyl and carbonyl group. It is highly acidic (pKa = 3.75 at 25°C) and miscible with water, ethanol, and ether. Industrially, it is produced via methanol carbonylation or biomass fermentation. Its applications span leather tanning, textile dyeing, and as a preservative in agriculture .

Properties

CAS No.

63446-73-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

cyclohept-2-en-1-ol;formic acid

InChI

InChI=1S/C7H12O.CH2O2/c8-7-5-3-1-2-4-6-7;2-1-3/h3,5,7-8H,1-2,4,6H2;1H,(H,2,3)

InChI Key

OBLSFSGLMKVBJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)O.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohept-2-en-1-ol can be synthesized through various methods, including the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroboration-oxidation of cycloheptene, where borane (BH3) is used followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .

Formic acid can be prepared industrially by the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst such as vanadium pentoxide (V2O5) .

Chemical Reactions Analysis

Types of Reactions

Cyclohept-2-en-1-ol undergoes various chemical reactions, including:

Formic acid undergoes reactions such as:

Scientific Research Applications

Cyclohept-2-en-1-ol and formic acid have various applications in scientific research:

    Chemistry: Cyclohept-2-en-1-ol is used as an intermediate in the synthesis of other organic compounds. Formic acid is used as a reducing agent and a source of carbon monoxide in chemical reactions.

    Biology: Formic acid is used in biological research as a preservative and an antibacterial agent.

    Medicine: Formic acid is used in the treatment of warts and as a component in some pharmaceutical formulations.

    Industry: Cyclohept-2-en-1-ol is used in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of cyclohept-2-en-1-ol involves its interaction with various enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Formic acid acts as a reducing agent and can donate electrons in redox reactions. It can also inhibit the activity of certain enzymes by interacting with their active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Formic Acid vs. Acetic Acid and Other Carboxylic Acids

Key Differences:

Property Formic Acid (HCOOH) Acetic Acid (CH₃COOH)
Molecular Formula CH₂O₂ C₂H₄O₂
pKa (25°C) 3.75 4.76
Boiling Point (°C) 100.8 118.1
Primary Applications Leather tanning, textiles, silage preservation Food preservative (vinegar), polymer production
Biological Role Methanol metabolism, ant venom Citric acid cycle precursor

Formic acid’s higher acidity and lower molecular weight make it more reactive than acetic acid. It is preferred in processes requiring rapid proton donation, such as dye fixation in textiles. In contrast, acetic acid’s stability and lower corrosiveness suit food preservation .

Cyclohept-2-en-1-ol vs. Cyclic Alcohols

Structural and Reactivity Comparison:

Compound Ring Size Double Bond Position Notable Properties
Cyclohept-2-en-1-ol 7-membered 2-position Moderate ring strain, potential for electrophilic addition
Cyclohex-2-en-1-ol 6-membered 2-position Lower strain, higher stability
Cyclooct-2-en-1-ol 8-membered 2-position Reduced strain, higher boiling point

Cyclohept-2-en-1-ol’s intermediate ring size balances strain and reactivity, making it a candidate for synthetic intermediates. Cyclohexenol’s stability favors industrial applications, while cyclooctenol’s larger ring may enhance solubility in nonpolar solvents .

Microbial Utilization of Formic Acid

Studies on Methylacidiphilum sp. RTK17.1 reveal formic acid supports growth under continuous culture (chemostat) conditions, yielding biomass comparable to methanol when normalized per electron equivalent (42% vs. methane). Transcriptome analysis shows upregulation of stress-response genes during formic acid metabolism, indicating adaptive mechanisms to acidic environments .

Industrial and Environmental Relevance

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